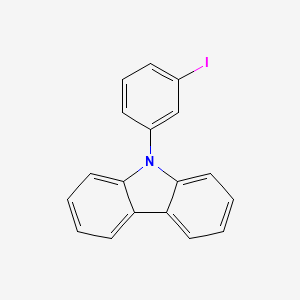
9-(3-iodophenyl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(3-iodophenyl)-9H-carbazole is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their unique structural properties, which include a three-ring system containing a pyrrole ring fused on either side to a benzene ring. These compounds are widely studied due to their interesting photochemical and thermal stability, as well as their good hole-transport ability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-iodophenyl)-9H-carbazole typically involves the reaction of 9H-carbazole with 1-iodo-3,5-difluorobenzene. The reaction is carried out in the presence of a base such as potassium tert-butoxide (t-BuOK) and a solvent like dimethyl sulfoxide (DMSO). The mixture is stirred at elevated temperatures (around 120-140°C) for a couple of hours. After cooling, the product is extracted using chloroform, washed, and dried over anhydrous magnesium sulfate. The crude product is then purified by column chromatography using a chloroform/n-hexane eluent .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or industrial chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 9-(3-iodophenyl)-9H-carbazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups through reactions with appropriate reagents.
Oxidation and Reduction Reactions: The carbazole moiety can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, forming larger molecular structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organometallic compounds (e.g., Grignard reagents) or nucleophiles can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized carbazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the carbazole core.
Aplicaciones Científicas De Investigación
9-(3-iodophenyl)-9H-carbazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological targets.
Industry: Utilized in the development of materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mecanismo De Acción
The mechanism of action of 9-(3-iodophenyl)-9H-carbazole involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to participate in electron transfer processes, which can influence the behavior of biological molecules and systems. Specific molecular targets and pathways may include enzymes, receptors, and other proteins involved in cellular signaling and metabolic processes .
Comparación Con Compuestos Similares
- 9-(3,5-Difluorophenyl)carbazole
- 9-(3-Bromophenyl)carbazole
- 9-(3-Chlorophenyl)carbazole
Comparison: 9-(3-iodophenyl)-9H-carbazole is unique among its similar compounds due to the presence of the iodine atom, which can significantly influence its reactivity and electronic properties. The iodine atom’s larger size and higher atomic number compared to fluorine, bromine, and chlorine can lead to different steric and electronic effects, making this compound a valuable compound for specific applications in materials science and organic synthesis .
Propiedades
Fórmula molecular |
C18H12IN |
|---|---|
Peso molecular |
369.2 g/mol |
Nombre IUPAC |
9-(3-iodophenyl)carbazole |
InChI |
InChI=1S/C18H12IN/c19-13-6-5-7-14(12-13)20-17-10-3-1-8-15(17)16-9-2-4-11-18(16)20/h1-12H |
Clave InChI |
SVNKGPRZAQLPNP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC=C4)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















